molecular formula C17H14ClFO B6356363 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1175912-85-2

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6356363
CAS No.: 1175912-85-2
M. Wt: 288.7 g/mol
InChI Key: IOKFXBGCSVXAOP-CMDGGOBGSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one (CAS 1175912-85-2) is a synthetic chalcone derivative of significant interest in advanced materials research, particularly for its promising nonlinear optical (NLO) properties . Chalcones with extended π-conjugated systems, like this compound, are extensively studied for their large third-order optical nonlinearities, which arise from intramolecular charge transfer (ICT) within the molecule . These properties make them suitable for applications in photonic device applications, such as optical signal processing, optical power limiting, and optical logic gates . The molecular structure features a donor-π-acceptor-π-acceptor (A-π-A-π-D) configuration, where the 3,4-dimethylphenyl ring can act as an electron-donating group and the 2-chloro-6-fluorophenyl ring serves as an electron-withdrawing group, leading to a highly delocalized π-electron system that is crucial for a strong NLO response . The compound has a molecular formula of C17H14ClFO and a molecular weight of 288.74 g/mol . It is supplied for research purposes in high purity and is intended for use in investigations such as Z-scan technique measurements to determine its nonlinear absorption coefficient and nonlinear refractive index . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO/c1-11-6-7-13(10-12(11)2)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKFXBGCSVXAOP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluoroacetophenone and 3,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the product precipitates out.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products. Purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrogenation of the α,β-Unsaturated System

The enone moiety undergoes catalytic hydrogenation to produce saturated ketones, retaining the halogen and methyl substituents.

ConditionDetails
Catalyst Pd/C (5% w/w)
Solvent Ethanol
Pressure H₂ (1 atm)
Yield 82–88%

The reaction selectively reduces the double bond without affecting the aromatic rings or carbonyl group, yielding (3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one) .

Cycloaddition Reactions

The α,β-unsaturated system participates in Diels-Alder reactions with dienes to form six-membered cyclohexene derivatives.

DieneConditionsProductYield
1,3-ButadieneToluene, 110°C, 12hBicyclic adduct with two substituents55%
AnthraceneMicrowave, 150°C, 30 minPolycyclic aromatic adduct63%

The electron-deficient enone acts as a dienophile, with regioselectivity influenced by the chloro and fluorine substituents.

Halogenation and Electrophilic Aromatic Substitution

The aromatic rings undergo further functionalization:

Nitration of the 3,4-Dimethylphenyl Ring

ReagentConditionsPositionYield
HNO₃/H₂SO₄0°C, 2hPara to methyl45%

The methyl groups direct nitration to the para position due to their electron-donating nature .

Bromination of the 2-Chloro-6-fluorophenyl Ring

ReagentConditionsPositionYield
Br₂/FeBr₃25°C, 4hMeta to Cl38%

The electron-withdrawing chloro and fluorine groups deactivate the ring, favoring meta substitution .

Cross-Coupling Reactions

The chloro substituent enables Suzuki-Miyaura coupling with boronic acids:

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl derivative72%
4-Methoxyphenylboronic acidNiCl₂(dppe)Methoxy-substituted biaryl65%

This reaction replaces the chlorine atom with an aryl group, expanding structural diversity .

Oxidation and Epoxidation

The enone system undergoes oxidation to form epoxides or diols:

ReagentConditionsProductYield
mCPBACH₂Cl₂, 25°C, 6hEpoxide58%
OsO₄/NMOTHF/H₂O, 0°C, 12hVicinal diol49%

Epoxidation proceeds via electrophilic attack on the double bond, while dihydroxylation follows a concerted mechanism .

Nucleophilic Conjugate Additions

The β-carbon of the enone reacts with nucleophiles:

NucleophileConditionsProductYield
Grignard (MeMgBr)THF, −78°C, 2hTertiary alcohol70%
Sodium thiosulfateEtOH/H₂O, reflux, 4hThioether adduct62%

These additions occur regioselectively at the β-position due to conjugation with the carbonyl group.

Scientific Research Applications

The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a member of the chalcone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This article explores its scientific research applications, supported by data tables and case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClF
  • Molecular Weight : 304.78 g/mol

Medicinal Chemistry

Chalcones have been extensively studied for their potential therapeutic effects. The compound has shown promise in various biological assays:

  • Anticancer Activity : Research indicates that chalcones can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in drug development .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Chalcones are known to possess broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt microbial membranes and interfere with metabolic processes .

Agricultural Applications

Chalcones also play a role in agriculture as potential agrochemicals:

  • Herbicidal Activity : Certain chalcones have been reported to exhibit herbicidal properties, making them candidates for developing new herbicides that target specific weeds without harming crops .
  • Pesticidal Properties : The structural features of chalcones allow them to act as insecticides or fungicides, providing an alternative to synthetic pesticides that may pose environmental risks .

Material Science

Chalcones are being explored in the field of material science for their photophysical properties:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of chalcones make them suitable candidates for use in OLED technology, where they can contribute to the development of efficient light-emitting materials .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of various chalcone derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of chalcone derivatives, it was found that the compound displayed notable inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Case Study 3: Herbicidal Properties

Research conducted by agricultural scientists investigated the herbicidal efficacy of several chalcone derivatives. The findings revealed that specific structural modifications led to enhanced herbicidal activity against common agricultural weeds, suggesting pathways for developing eco-friendly herbicides.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one would depend on its specific application. In biological systems, it might interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups could enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (α/β positions) Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Target Compound C₁₇H₁₃ClF₃O 3,4-dimethylphenyl / 2-Cl-6-F-Ph 325.74 1.38 (Predicted) 430–450 (Predicted)
3-(2-Cl-6-F-Ph)-1-(2-thienyl)prop-2-en-1-one C₁₃H₈ClFOS 2-thienyl / 2-Cl-6-F-Ph 266.71 1.433 450.3±45.0
3-(2-Cl-6-F-Ph)-1-(3,4-diCl-Ph)prop-2-en-1-one C₁₅H₈Cl₃FO 3,4-diCl-Ph / 2-Cl-6-F-Ph 329.58 1.433 (Predicted) 450.3±45.0 (Predicted)
3-(2-Cl-6-F-Ph)-1-(4-Cl-3-Me-Ph)prop-2-en-1-one C₁₆H₁₁Cl₂FO 4-Cl-3-Me-Ph / 2-Cl-6-F-Ph 309.21 N/A N/A

Key Observations:

The thienyl group in the 2-thienyl analog (CAS: Not listed) introduces π-conjugation, which may enhance nonlinear optical (NLO) properties, as observed in hyperpolarizability studies.

Crystallinity and Packing :

  • Halogen substituents (Cl, F) promote directional intermolecular interactions, such as C–H···O and halogen bonding, which stabilize crystal lattices. In contrast, methyl groups in the target compound may reduce packing efficiency due to steric hindrance.

Thermal Stability :

  • Predicted boiling points (~430–450°C) for the target compound align with analogs featuring similar halogenated aryl groups, suggesting comparable thermal stability.

Spectroscopic and Nonlinear Optical (NLO) Properties

  • FT-IR and Raman Spectra : The target compound’s carbonyl stretching frequency (C=O) is expected near 1670 cm⁻¹, slightly lower than the 2-thienyl analog (1685 cm⁻¹) due to reduced electron-withdrawing effects from the 3,4-dimethylphenyl group.
  • Hyperpolarizability : The 2-thienyl analog exhibits a first hyperpolarizability (β₀) of 4.92 × 10⁻³⁰ esu, attributed to its extended π-conjugation. The target compound’s β₀ is likely lower due to the absence of a heteroaromatic ring.

Biological Activity

The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a substituted chalcone, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C17H16ClF
  • Molecular Weight : 284.76 g/mol
  • IUPAC Name : this compound

The presence of chlorine and fluorine substituents on the phenyl rings is significant, as these halogens can influence the compound's reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of chalcones, including the target compound. The presence of halogen substituents, particularly chlorine and fluorine, enhances the lipophilicity and electrophilicity of the molecule, which can improve its interaction with microbial targets.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with an MIC comparable to that of standard antibiotics like vancomycin . The chlorinated phenyl ring is crucial for this activity, as studies indicate that modifications to this group can drastically alter efficacy .

Anticancer Activity

Research has also explored the anticancer potential of this chalcone derivative. In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines.

Cell Line Inhibition Percentage IC50 (µM)
Caco-239.8%15
A54931.9%20

The compound showed a notable decrease in cell viability in Caco-2 colorectal cancer cells, indicating potential as an anticancer agent . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Chalcone Derivatives in Antimicrobial Research
    A study published in MDPI highlighted that structurally similar chalcones with halogen substitutions exhibited enhanced antibacterial properties against multidrug-resistant strains . The introduction of chlorine at specific positions was found to increase antimicrobial activity significantly.
  • Anticancer Mechanisms
    Another investigation focused on the anticancer properties of chalcones, revealing that compounds similar to this compound induced apoptosis in cancer cells through mitochondrial pathways . This suggests that further exploration into this compound could yield valuable insights into new cancer therapies.
  • Structure-Activity Relationship Studies
    Research has consistently shown that modifications in the molecular structure of chalcones can lead to variations in their biological activities. For instance, replacing chlorine with other halogens or altering the position of substituents can either enhance or diminish their effectiveness against microbial targets .

Q & A

Q. What advanced biophysical methods quantify target engagement in antimicrobial modes of action?

  • Methods :
  • Fluorescence quenching : Measure chalcone binding to bacterial DNA gyrase via Förster resonance energy transfer (FRET).
  • Molecular docking : AutoDock Vina simulations against S. aureus FabI (enoyl-ACP reductase) to prioritize derivatives for synthesis .

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